[4-(4-METHOXYPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE
Overview
Description
4-(4-METHOXYPHENYL)PIPERAZINOMETHANONE: is a complex organic compound characterized by the presence of a methoxyphenyl group and a propylphenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-METHOXYPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 4-methoxyphenylpiperazine with 4-propylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group in 4-(4-METHOXYPHENYL)PIPERAZINOMETHANONE can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the compound can be reduced to form an alcohol, resulting in the corresponding hydroxyl derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(4-METHOXYPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes can be exploited in the design of new drugs or diagnostic tools.
Medicine: In medicinal chemistry, 4-(4-METHOXYPHENYL)PIPERAZINOMETHANONE is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it may interact with cell surface receptors, triggering a cascade of intracellular events that lead to a physiological response.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds used in enhancing the activity of other drugs.
Uniqueness: What sets 4-(4-METHOXYPHENYL)PIPERAZINOMETHANONE apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields. Its methoxyphenyl and propylphenyl groups provide distinct chemical properties that can be leveraged in the design of new materials and pharmaceuticals.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(4-propylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-4-17-5-7-18(8-6-17)21(24)23-15-13-22(14-16-23)19-9-11-20(25-2)12-10-19/h5-12H,3-4,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWPNYSFJXWUIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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